molecular formula C26H26ClNO4 B11390796 2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-chlorobenzyl)acetamide

2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B11390796
M. Wt: 451.9 g/mol
InChI Key: MQDYWACITIXNAK-UHFFFAOYSA-N
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Description

2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that combines elements of furochromen and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE typically involves multiple stepsThe final step involves the acylation of the furochromen derivative with 2-chlorobenzylamine under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the furochromen core .

Scientific Research Applications

2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE: Similar structure but different substituents.

    3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)ACETIC ACID: Similar core structure but different functional groups.

Uniqueness

The uniqueness of 2-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26ClNO4

Molecular Weight

451.9 g/mol

IUPAC Name

2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C26H26ClNO4/c1-14-17-10-19-20(26(3,4)5)13-31-23(19)15(2)24(17)32-25(30)18(14)11-22(29)28-12-16-8-6-7-9-21(16)27/h6-10,13H,11-12H2,1-5H3,(H,28,29)

InChI Key

MQDYWACITIXNAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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